4-(4-Fluorophenoxy)-2-butanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)butan-2-one |
InChI |
InChI=1S/C10H11FO2/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
ZRMNRDKYWUOZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 4 Fluorophenoxy 2 Butanone
Established Synthetic Pathways for 4-(4-Fluorophenoxy)-2-butanone
The most common and direct route for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the reaction of a sodium phenoxide with an alkyl halide. wikipedia.orgfrancis-press.com In this specific case, 4-fluorophenol (B42351) is deprotonated by a base to form sodium 4-fluorophenoxide, which then acts as a nucleophile. This phenoxide attacks an electrophilic four-carbon chain containing a suitable leaving group, such as 4-chloro-2-butanone (B110788) or 4-bromo-2-butanone, via an SN2 mechanism to form the desired ether. wikipedia.orgmasterorganicchemistry.com
The general reaction is as follows:
Formation of the nucleophile (phenoxide): 4-Fluorophenol reacts with a base (e.g., Sodium Hydroxide) to form Sodium 4-fluorophenoxide.
Nucleophilic attack: The Sodium 4-fluorophenoxide reacts with a halo-ketone (e.g., 4-chloro-2-butanone) to yield this compound and a salt byproduct (e.g., Sodium Chloride).
The efficiency of the Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, and temperature. francis-press.com For the synthesis of aryl ethers, common bases include sodium hydroxide, potassium hydroxide, and potassium carbonate. jk-sci.com Dipolar aprotic solvents are often preferred as they can accelerate SN2 reactions. jk-sci.comlibretexts.org
| Parameter | Common Selections | Rationale |
|---|---|---|
| Phenolic Substrate | 4-Fluorophenol | Provides the fluorophenoxy moiety. |
| Alkylating Agent | 4-chloro-2-butanone, 4-bromo-2-butanone | Provides the butanone backbone and a leaving group for the SN2 reaction. Bromides are generally more reactive than chlorides. francis-press.com |
| Base | NaOH, KOH, K2CO3, NaH | Deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. jk-sci.com |
| Solvent | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic solvents are used to dissolve the reactants and facilitate the SN2 mechanism. francis-press.comjk-sci.com |
| Temperature | Room temperature to reflux | Heating is often required to increase the reaction rate, though specific temperatures depend on the reactivity of the substrates and choice of solvent. |
While 4-halo-2-butanone is the direct precursor, the broader utility of the butanone framework is notable in organic synthesis. For instance, 4-hydroxy-2-butanone (B42824) is a key intermediate in the synthesis of various compounds, including pharmaceuticals and flavor agents. nbinno.com It can be used in Friedel-Crafts alkylation reactions with phenols to produce compounds like 4-(4-hydroxyphenyl)-2-butanone (B135659) (Raspberry Ketone). google.com Furthermore, 4,4-dimethoxy-2-butanone (B155242) serves as a versatile 1,3-dielectrophilic building block for synthesizing various aromatics and heterocycles. crimsonpublishers.comgoogle.com Though not a direct solvent for the primary synthesis of this compound, 2-butanone (B6335102) (methyl ethyl ketone, MEK) is a common industrial solvent and could potentially be used in related preparations, although polar aprotic solvents like DMF or DMSO are more typical for Williamson ether synthesis to enhance reaction rates. francis-press.com
Alkylation and Arylation Reactions in Fluorophenoxy Systems
The formation of the ether bond in this compound is an O-alkylation reaction. The nucleophilicity of the 4-fluorophenoxide ion is a critical factor. The fluorine atom is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the phenoxide compared to unsubstituted phenoxide. However, this effect is generally not strong enough to prevent the reaction from proceeding efficiently. The reaction is a classic example of nucleophilic substitution at a saturated carbon center.
Arylation reactions, where the goal is to form a C-C or C-heteroatom bond with an aromatic ring, are also relevant in the broader context of fluorophenoxy systems. While not the primary route to the target molecule, understanding these reactions provides a more complete picture of the chemistry of these compounds.
Green Chemistry Approaches in Fluorophenoxy Ketone Synthesis
Traditional Williamson synthesis often uses volatile organic solvents and can generate significant salt waste. acs.org Modern approaches aim to make this process more environmentally friendly. One "green" approach involves the use of phase-transfer catalysis, which can facilitate the reaction between a water-soluble nucleophile (like a phenoxide) and an organic-soluble electrophile, potentially reducing the need for harsh organic solvents. francis-press.com Surfactant-assisted synthesis in aqueous media is another green methodology that has been developed for Williamson-type reactions, where micelles create a microenvironment that facilitates the reaction. researchgate.net Additionally, the use of microwave irradiation can significantly shorten reaction times and improve energy efficiency. chegg.com High-temperature catalytic methods using weaker alkylating agents are also being explored to reduce salt byproducts and utilize less hazardous materials. wikipedia.orgacs.org
Catalytic Systems for Related Carbon-Oxygen Bond Formations
While the Williamson ether synthesis is robust, modern catalysis offers alternative pathways for C-O bond formation that can overcome some of its limitations. Transition-metal-catalyzed cross-coupling reactions are particularly significant.
Palladium-catalyzed C-O coupling (Buchwald-Hartwig Etherification): This methodology allows for the coupling of aryl halides (bromides, chlorides) with alcohols to form aryl ethers. acs.org It often operates under milder conditions than traditional methods and has a broad substrate scope, including unactivated aryl halides. organic-chemistry.orgacs.org The mechanism typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alkoxide and reductive elimination to form the ether product. acs.org
Copper-catalyzed C-O coupling (Ullmann Condensation): The Ullmann reaction is a classical method for forming aryl ethers by reacting an aryl halide with an alcohol in the presence of a copper catalyst, often at high temperatures. organic-chemistry.org Modern variations use various ligands to facilitate the reaction under milder conditions. organic-chemistry.org This method is particularly useful when the SN2 pathway of the Williamson synthesis is not feasible. jk-sci.com
Nickel-catalyzed C-O bond formation: Nickel catalysis has also emerged as a powerful tool for forming C-O bonds, sometimes enabling reactions that are challenging for palladium or copper systems. nih.govresearchgate.net These reactions can be particularly useful for creating more complex ether structures.
These catalytic methods provide powerful alternatives for the synthesis of aryl ethers, including fluorophenoxy ketones, often with improved yields, milder conditions, and broader functional group tolerance compared to the classical Williamson synthesis.
Derivatization and Analog Synthesis from 4 4 Fluorophenoxy 2 Butanone
Transformation of the Carbonyl Functionality
The ketone group in 4-(4-Fluorophenoxy)-2-butanone is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Standard reduction reactions can convert the ketone to a secondary alcohol, 4-(4-Fluorophenoxy)-2-butanol. This transformation can be achieved using a range of reducing agents, with the choice of reagent influencing the stereochemical outcome. For instance, the asymmetric reduction of similar ketones, such as 4-hydroxy-2-butanone (B42824), has been accomplished with high stereoselectivity using biocatalysts like Pichia jadinii, suggesting that similar enzymatic or chiral chemical methods could yield specific stereoisomers of the corresponding alcohol. nih.gov
Reductive amination is another powerful tool for modifying the carbonyl group, leading to the formation of amines. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that tolerates a wide range of functional groups. organic-chemistry.orgnih.gov This method allows for the introduction of various amine-containing substituents, significantly expanding the chemical space of the resulting analogs.
The carbonyl group also readily participates in carbon-carbon bond-forming reactions. The Wittig reaction, for example, allows for the conversion of the ketone into an alkene. organic-chemistry.orgwikipedia.orgthermofisher.comlibretexts.org By choosing the appropriate phosphonium ylide, a wide array of substituted alkenes can be synthesized. Similarly, the Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comgoogle.com
| Reaction Type | Reagents and Conditions | Product Type | Potential for Diversity |
| Reduction | NaBH4, LiAlH4, Biocatalysts (e.g., yeast) | Secondary Alcohol | Introduction of chirality |
| Reductive Amination | R1R2NH, NaBH(OAc)3 | Substituted Amines | High, diverse amines can be used |
| Wittig Reaction | Ph3P=CHR | Alkenes | High, depends on the ylide used |
| Knoevenagel Condensation | Z-CH2-Z', Base | α,β-Unsaturated Compounds | Moderate, depends on the active methylene compound |
Modifications of the Butanone Carbon Chain
The butanone carbon chain offers additional opportunities for structural modification, although reactions at these positions are generally less facile than those at the carbonyl group. Alkylation of the α-carbon to the ketone can be achieved by first forming an enolate under basic conditions, followed by reaction with an alkyl halide. This allows for the introduction of various alkyl or functionalized alkyl groups at the C3 position.
Furthermore, the synthesis of 4-(4-hydroxyphenyl)-2-butanone (B135659) via Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one demonstrates the reactivity of the butanone backbone in electrophilic aromatic substitution reactions, suggesting that the ether linkage could be formed after modifications to a precursor butanone chain. google.comgoogle.com
Diversification of the Fluorophenoxy Moiety
The fluorophenoxy ring is a key component for structural diversification, primarily through electrophilic and nucleophilic aromatic substitution reactions, as well as modern cross-coupling methodologies.
While the fluorine atom itself is a relatively poor leaving group in traditional nucleophilic aromatic substitution (SNA_r) reactions, the aromatic ring can be further activated by the introduction of strong electron-withdrawing groups. harvard.edulibretexts.org However, more contemporary methods, such as directed nucleophilic aromatic substitution, can facilitate substitution at specific positions without the need for strong activation. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have become indispensable tools for the functionalization of aryl halides and pseudohalides. researchgate.netrsc.orgmdpi.comnih.govscispace.com Although the C-F bond is generally robust, derivatization of the aromatic ring at other positions (e.g., by introducing a bromo or iodo substituent) would open up a vast array of possibilities for introducing new carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Key Strategy | Potential Modifications |
| Nucleophilic Aromatic Substitution | Introduction of activating groups or use of directed substitution | Replacement of other ring substituents with various nucleophiles |
| Palladium-Catalyzed Cross-Coupling | Introduction of a handle (e.g., Br, I, OTf) on the ring | Arylation, vinylation, amination, etherification |
Rational Design and Synthesis of Library Compounds Based on the this compound Scaffold
The this compound scaffold is well-suited for the rational design and synthesis of compound libraries for high-throughput screening. By systematically varying the substituents at the three key points of diversification—the carbonyl group, the butanone chain, and the fluorophenoxy ring—a large and diverse collection of analogs can be generated.
Computational tools can aid in the rational design process by predicting the physicochemical properties and potential biological activities of the designed analogs, thereby prioritizing the synthesis of the most promising compounds. The principles of combinatorial chemistry can then be applied to efficiently synthesize these libraries, often utilizing solid-phase synthesis techniques to simplify purification and handling.
Regioselectivity and Stereoselectivity in Analog Synthesis
Controlling regioselectivity and stereoselectivity is crucial for the synthesis of well-defined and potent analogs. In the context of the this compound scaffold, these considerations are particularly important when modifying the aromatic ring and the carbonyl group.
For the fluorophenoxy moiety, the directing effects of the existing substituents will govern the regioselectivity of electrophilic aromatic substitution reactions. For instance, the phenoxy group is an ortho-, para-director. In palladium-catalyzed cross-coupling reactions, the position of the leaving group (e.g., halide) dictates the site of new bond formation.
As mentioned earlier, the reduction of the ketone can generate a chiral center. The use of chiral reducing agents or enzymatic methods can provide high levels of stereocontrol, leading to the selective formation of one enantiomer. This is often critical for biological activity, as different enantiomers can have distinct pharmacological profiles.
Advanced Spectroscopic and Mechanistic Characterization of 4 4 Fluorophenoxy 2 Butanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(4-Fluorophenoxy)-2-butanone, both one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the methylene (B1212753) groups of the butanone chain, and the aromatic protons of the fluorophenoxy group. The chemical shifts (δ) would be influenced by the electronegativity of nearby atoms (oxygen and fluorine) and the magnetic anisotropy of the aromatic ring. Protons closer to the carbonyl and ether functionalities would appear at a lower field (higher ppm values). Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, quartets), which would help to confirm the connectivity of the aliphatic chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. A distinct signal for the carbonyl carbon would be expected at a significantly downfield position (typically in the 200-210 ppm range). Signals for the aromatic carbons would appear in the aromatic region (around 110-160 ppm), with their exact shifts influenced by the fluorine and ether substituents. The aliphatic carbons of the butanone backbone would resonate at higher fields (lower ppm values). The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.
Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is predictive and based on the analysis of similar structures.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (acetyl) | ~2.2 | ~30 |
| -CH₂-C=O | ~2.8 | ~45 |
| -O-CH₂- | ~4.1 | ~68 |
| Aromatic CH (ortho to O) | ~6.9 | ~116 (d, JCF ≈ 8 Hz) |
| Aromatic CH (ortho to F) | ~7.0 | ~116 (d, JCF ≈ 23 Hz) |
| Aromatic C-O | - | ~154 |
| Aromatic C-F | - | ~158 (d, JCF ≈ 240 Hz) |
| C=O | - | ~208 |
Two-Dimensional NMR Methodologies for Structural Elucidation and Regioisomer Differentiation
2D NMR techniques are crucial for confirming the assignments made from 1D spectra and for differentiating between potential regioisomers.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations. For instance, it would show a cross-peak between the protons of the two adjacent methylene groups in the butanone chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is instrumental in assigning the carbon signals based on the more easily interpretable proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer structural clues. Expected fragmentation pathways could include cleavage adjacent to the carbonyl group (alpha-cleavage) and cleavage of the ether bond.
Infrared (IR) and Raman Spectroscopic Investigations
IR and Raman spectroscopy probe the vibrational modes of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically around 1715-1725 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations for the ether linkage and C-F stretching vibrations. The aromatic ring would also show characteristic C=C stretching and C-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. The aromatic ring vibrations are often strong in Raman spectra.
Predicted Key IR/Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | ~1720 |
| Aromatic C=C Stretch | ~1600, ~1500 |
| C-O-C Asymmetric Stretch | ~1250 |
| C-F Stretch | ~1220 |
Biological Activity and Molecular Mechanisms of 4 4 Fluorophenoxy 2 Butanone Derivatives in Vitro Focus
Role as a Precursor in the Synthesis of Biologically Active Compounds
While not biologically active in itself, 4-(4-Fluorophenoxy)-2-butanone is a valuable precursor for synthesizing more complex, biologically active molecules. Its ketone functional group and fluorophenoxy moiety make it an ideal starting point for creating diverse heterocyclic compounds. Functionalized ketones are common starting materials in condensation reactions used to build pharmacologically important scaffolds such as imidazoles, quinazolines, and chalcones. nih.govnih.gov For instance, the core structure can be utilized in multicomponent reactions to generate substituted imidazoles, a class of compounds known to possess kinase inhibitory activity. nih.gov
Similarly, the 4-fluorophenyl group is a common feature in many kinase inhibitors, valued for its ability to form favorable interactions within the ATP-binding pocket of these enzymes. nih.govmdpi.com The synthesis of various 4-aminoquinazoline derivatives, a well-established class of kinase inhibitors, often involves precursors with similar structural elements. mdpi.comnih.gov Therefore, this compound represents a key building block for accessing libraries of potential therapeutic agents for further biological screening.
In Vitro Enzyme Inhibition Studies of Derived Analogues (e.g., Kinase Inhibition)
Derivatives conceptually synthesized from this compound have demonstrated potent inhibitory activity against several protein kinases in in vitro assays. These enzymes are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and inflammation. ed.ac.ukugr.es
Specifically, analogues featuring a 4-fluorophenyl-imidazole core have been shown to inhibit p38α mitogen-activated protein kinase (MAPK), Casein Kinase 1 delta (CK1δ), and Janus Kinase 2 (JAK2). nih.gov For example, certain pyridine and pyrimidine-substituted imidazoles display significant potency, with IC50 values in the nanomolar range. nih.gov Furthermore, related structures based on quinazoline and aminobenzophenone scaffolds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, Cyclin-Dependent Kinase 9 (CDK9), and p38 MAP kinase. mdpi.comnih.govmdpi.com The inhibitory concentrations (IC50) from various in vitro studies are summarized below.
| Compound Class | Target Kinase | IC50 (nM) |
|---|---|---|
| 4-Fluorophenyl-imidazole (Pyridine derivative 3) | CK1δ | 89 |
| 4-Fluorophenyl-imidazole (Pyridin-2-one derivative 31) | JAK2 | 62 |
| 4-Fluorophenyl-imidazole (Pyrimidine derivative 34) | p38α MAPK | 96 |
| Aminobenzophenone (Compound 45) | p38 MAP kinase | 10 |
| 4-Anilino-quinazoline (Compound 17) | EGFR | 1.8 |
| Quinazolinone (Compound 7) | CDK9 | 115 |
| Quinazolinone (Compound 9) | CDK9 | 131 |
Receptor Binding Affinity and Ligand-Target Interactions of Related Structures
The biological activity of these derived compounds is rooted in their high-affinity binding to the active site of target enzymes. Molecular modeling and structural studies have elucidated the specific interactions that govern this binding. For many kinase inhibitors, the interaction occurs within the ATP-binding pocket.
Derivatives of 4-aminoquinazoline, for example, establish critical hydrogen bonds with key amino acid residues in the EGFR kinase domain. The N-1 and N-3 atoms of the quinazoline ring form hydrogen bonds with methionine (Met793) and threonine (Thr766, Thr830) residues, respectively, leading to a tight binding conformation and high potency. mdpi.com In the case of aminobenzophenone-based p38 MAP kinase inhibitors, a proposed binding model involves a crucial hydrogen bond between the compound's carbonyl group and the backbone NH of Met-109 in the enzyme's hinge region. nih.gov This interaction correctly orients the inhibitor, allowing the fluorophenyl ring to occupy a hydrophobic pocket, further stabilizing the complex. nih.gov These specific, high-affinity interactions are fundamental to the compounds' ability to selectively inhibit their target kinases over other enzymes.
Investigation of Cellular Pathway Modulation by Analogues at a Molecular Level
By inhibiting specific kinases, analogues derived from this compound can modulate entire cellular signaling pathways, thereby exerting effects on complex cellular functions. The inhibition of kinases, which act as key nodes in signaling cascades, can halt the transduction of signals that promote cell growth, proliferation, or inflammation. nih.govnih.gov
For instance, the inhibition of p38 MAP kinase by aminobenzophenone analogues leads to a potent downstream anti-inflammatory effect. These compounds effectively block the release of proinflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in cellular assays, with IC50 values as low as 6 nM. nih.gov Similarly, the inhibition of the EGFR signaling pathway by quinazoline derivatives blocks signals that drive cell proliferation and survival, which is a validated strategy in oncology. mdpi.comnih.gov The in vitro antiproliferative activity of these compounds has been confirmed in various cancer cell lines. mdpi.com
Structure-Activity Relationship (SAR) Studies Guiding Biological Efficacy
Systematic structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of inhibitors derived from precursor scaffolds. These studies involve synthesizing a series of related compounds and evaluating how specific chemical modifications affect their biological activity.
For 4-anilino-quinazoline derivatives targeting EGFR, SAR studies revealed that the nature of the linker and substituents is critical. For instance, a four-carbon chain linker was found to be optimal for dual inhibitory activity against EGFR/HER2. mdpi.com In the development of aminobenzophenone inhibitors of p38 MAP kinase, systematic optimization of an initial lead compound led to derivatives with significantly enhanced potency against the release of inflammatory cytokines. nih.gov For quinazolinone-based CDK9 inhibitors, SAR exploration showed that introducing an iodine atom at position 6 resulted in sub-micromolar activity, while converting the core to a quinazoline-2,4-dione maintained inhibitory function. mdpi.com These studies provide a rational basis for designing more effective and selective enzyme inhibitors.
Future Perspectives and Emerging Research Directions in 4 4 Fluorophenoxy 2 Butanone Chemistry
Development of Novel Synthetic Methodologies
The future of 4-(4-Fluorophenoxy)-2-butanone chemistry will heavily rely on the development of efficient and innovative synthetic routes. While standard ether and ketone synthesis methods are likely applicable, future research could focus on more advanced and specialized methodologies. Drawing inspiration from the synthesis of related α-aryl ketones and 4-hydroxy-2-butanone (B42824), several promising research avenues emerge. organic-chemistry.orggoogle.comnbinno.com
One potential direction is the adaptation of palladium-catalyzed α-arylation of ketones. organic-chemistry.org This would involve the coupling of a 2-butanone (B6335102) enolate or its equivalent with a 4-fluoro-1-halobenzene. Research in this area could focus on optimizing catalyst systems, particularly ligand design, to achieve high yields and selectivity under mild conditions. organic-chemistry.org Another approach could be the Williamson ether synthesis, reacting a salt of 4-fluorophenol (B42351) with a 4-halo-2-butanone. Future studies might explore phase-transfer catalysis or microwave-assisted synthesis to enhance the efficiency of this classical reaction.
Furthermore, methods for the synthesis of the precursor 4-hydroxy-2-butanone could be refined and adapted. google.comnbinno.com For instance, a one-pot synthesis that begins with the formation of 4-hydroxy-2-butanone followed by its immediate conversion to this compound via a Mitsunobu reaction or by activation of the hydroxyl group could be an elegant and efficient strategy.
| Potential Synthetic Route | Key Reactants | Potential Area of Research |
| Palladium-Catalyzed α-Arylation | 2-Butanone, 4-Fluoro-1-halobenzene | Ligand development for improved catalyst performance |
| Williamson Ether Synthesis | 4-Fluorophenol, 4-Halo-2-butanone | Microwave-assisted and phase-transfer catalysis |
| From 4-Hydroxy-2-butanone | 4-Hydroxy-2-butanone, 4-Fluorophenol | One-pot synthesis methodologies |
Exploration of New Derivatization Strategies
The this compound molecule offers multiple sites for derivatization, allowing for the creation of a library of new compounds with potentially diverse properties. Future research will likely focus on the selective modification of the aromatic ring, the ketone moiety, and the aliphatic chain.
Strategies for the derivatization of natural phenols and other phenylketone fragments can serve as a blueprint for modifying this compound. nih.gov The fluorinated phenyl ring could undergo further electrophilic aromatic substitution, although the fluorine atom and the phenoxy group will direct incoming electrophiles to specific positions. The development of selective functionalization methods for the aromatic ring would be a key area of investigation.
The ketone functional group is another prime target for derivatization. It can be reduced to a secondary alcohol, which could then be esterified or etherified to introduce new functional groups. The ketone can also undergo reactions such as the Wittig reaction to form alkenes or be converted to various heterocyclic structures through condensation reactions with hydrazines, hydroxylamines, or other dinucleophiles.
Application as a Scaffold for Multi-Functional Molecules
A molecular scaffold is a core structure upon which other chemical moieties can be systematically attached to create molecules with specific functions. mdpi.com The structure of this compound, with its distinct aromatic and keto-aliphatic regions, makes it a promising candidate for development as a molecular scaffold.
Future research could explore the synthesis of multi-functional molecules where the 4-(4-fluorophenoxy) group serves as a recognition element for specific biological targets or as a component with desirable electronic properties. The ketone group could act as a handle for attaching other functionalities, such as imaging agents, therapeutic payloads, or polymerizable groups. For example, γ-hydroxyalkynyl ketones have been demonstrated as useful scaffolds for creating combinatorial libraries of heterocyclic compounds. nih.gov A similar approach could be envisioned for this compound, where its derivatives could be used to generate diverse molecular libraries for drug discovery or materials science applications.
Integration into Supramolecular Chemistry or Material Science
The presence of a fluorine atom in this compound could be exploited in the fields of supramolecular chemistry and material science. Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be used to direct the self-assembly of molecules into well-defined supramolecular architectures. researchgate.net
Future research could investigate the ability of this compound and its derivatives to form liquid crystals, gels, or other organized structures. The interplay between the polar ketone group, the ether linkage, and the fluorinated aromatic ring could lead to complex and potentially useful self-assembly behaviors.
In material science, the incorporation of fluorinated moieties is known to impart unique properties such as hydrophobicity, thermal stability, and altered electronic characteristics. wpmucdn.comwpmucdn.com Consequently, this compound could be explored as a monomer or an additive in the development of new polymers or functional materials. For instance, fluorinated ethers are being investigated as stable electrolytes for advanced battery technologies, suggesting a potential, albeit speculative, application area for molecules with a similar structure. wpmucdn.comwpmucdn.com
Advanced Mechanistic Studies on Redox or Photochemical Transformations
The chemical structure of this compound suggests that it may undergo interesting redox and photochemical transformations. Ketones are generally resistant to oxidation compared to aldehydes, but under strong oxidizing conditions, they can be cleaved. libretexts.orglibretexts.orgchemguide.co.uk Mechanistic studies could explore the oxidation of this compound to understand the reaction pathways and identify the resulting products. This could involve cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-fluorophenoxy)-2-butanone, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with halogenation of the phenyl ring followed by nucleophilic substitution or coupling reactions. For example, fluorophenoxy groups can be introduced via Ullmann coupling or SNAr reactions using 4-fluorophenol and a halogenated butanone precursor (e.g., 4-chloro-2-butanone). Reaction optimization (e.g., temperature, catalyst selection) is critical; palladium catalysts may enhance coupling efficiency . Purification via fractional distillation or column chromatography ensures high purity. Yield improvements require careful stoichiometric control and inert atmosphere conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the fluorophenoxy group’s position and ketone functionality. The deshielding effect of the fluorine atom affects adjacent proton signals (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- GC-MS : Electron ionization (EI) spectra provide molecular ion peaks (e.g., m/z 196) and fragmentation patterns, distinguishing the fluorophenoxy moiety from other substituents .
- FTIR : Strong carbonyl stretch (~1715 cm) and C-F vibrational bands (~1220 cm) validate structural integrity .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies under controlled temperatures (e.g., 4°C vs. 25°C) and humidity levels (via accelerated aging tests) identify degradation pathways. Monitor oxidation of the ketone group using HPLC or TLC, comparing retention times to known degradation products (e.g., carboxylic acids). UV-Vis spectroscopy tracks absorbance changes at 270–300 nm, indicative of conjugated systems forming during decomposition .
Advanced Research Questions
Q. How does the electron-withdrawing fluorophenoxy group influence the ketone’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The fluorine atom’s inductive effect increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., Grignard or hydride additions). Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV kinetics or NMR monitoring). Computational DFT calculations (e.g., Mulliken charges) quantify electron density shifts at the carbonyl carbon, correlating with experimental reactivity trends .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Perform metabolite profiling (LC-MS/MS) to identify hydrolysis or oxidation products. Improve in vivo correlation by:
- Modulating lipophilicity via prodrug strategies (e.g., esterification of the ketone).
- Conducting PK/PD modeling to correlate plasma concentrations with target engagement .
- Use tissue-specific microdialysis to measure free compound concentrations at the site of action .
Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) identifies potential binding poses in enzyme active sites. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (K). QSAR models trained on fluorinated analogs improve affinity predictions .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s antimicrobial efficacy across bacterial strains?
- Methodological Answer : Strain-specific differences in efflux pump expression or membrane permeability may explain variability. Conduct:
- MIC assays with and without efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide).
- Fluorescence microscopy using membrane-permeant dyes to quantify cellular uptake .
- Genomic analysis of resistant strains to identify mutations in target enzymes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
